![molecular formula C18H12N6O3S B6554225 2-(furan-2-yl)-7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040632-62-9](/img/structure/B6554225.png)
2-(furan-2-yl)-7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, likely including cyclization reactions, sulfanyl group incorporation, and heterocyclic coupling. One-pot methods using montmorillonite catalysts have been explored for similar chromenone derivatives .
Molecular Structure Analysis
The molecular formula of 2-(furan-2-yl)-7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is C18H13NO3 . Its molecular weight is approximately 291.31 g/mol . The 3D arrangement of atoms determines its spatial properties and interactions.
Scientific Research Applications
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : Single-crystal X-ray analysis reveals that 2,4-FDCA has a more ‘linear’ character, making it structurally comparable to terephthalic acid (TA). This structural similarity makes 2,4-FDCA an interesting candidate for polyester synthesis .
Catalytic Protodeboronation
Polyester Monomer Potential
properties
IUPAC Name |
2-(furan-2-yl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3S/c25-17-13-9-12(14-7-4-8-26-14)22-24(13)18(21-20-17)28-10-15-19-16(23-27-15)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNKSKRJKUFJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Furan-2-yl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)pyrazolo[1,5-d][1,2,4]triazinone |
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